

Application Notes and Protocols for PF-04217903 in In Vitro Studies

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Compound of Interest		
Compound Name:	PF-04217903	
Cat. No.:	B1684695	Get Quote

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Introduction

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the progression of numerous human cancers.[1][2][4] **PF-04217903** has demonstrated significant antitumor and anti-angiogenic properties in preclinical in vitro and in vivo models by effectively inhibiting c-Met phosphorylation and downstream signaling.[2][3][5] Notably, it exhibits over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it a valuable tool for targeted cancer research.[2][4][6]

These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of **PF-04217903**.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-04217903 on c-Met Kinase and Cell Proliferation



Target/Cell Line	Assay Type	IC50 (nM)	Notes
Wild-Type c-Met	Kinase Assay	4.8	ATP-competitive inhibition.[6][7]
c-Met-H1094R	Kinase Assay	3.1	Similar potency to wild-type.[6][7]
c-Met-R988C	Kinase Assay	6.4	Similar potency to wild-type.[6][7]
c-Met-T1010I	Kinase Assay	6.7	Similar potency to wild-type.[6][7]
c-Met-Y1230C	Kinase Assay	>10,000	No inhibitory activity. [6][7]
GTL-16 (gastric carcinoma)	Cell Proliferation	12	MET-amplified cell line.[7]
NCI-H1993 (NSCLC)	Cell Proliferation	30	MET-amplified cell line.[7]
LXFA 526L	Clonogenic Growth	16	
LXFA 1647L	Clonogenic Growth	13	
A549	c-Met Phosphorylation	4.8	Endogenous wild-type c-Met.[6]

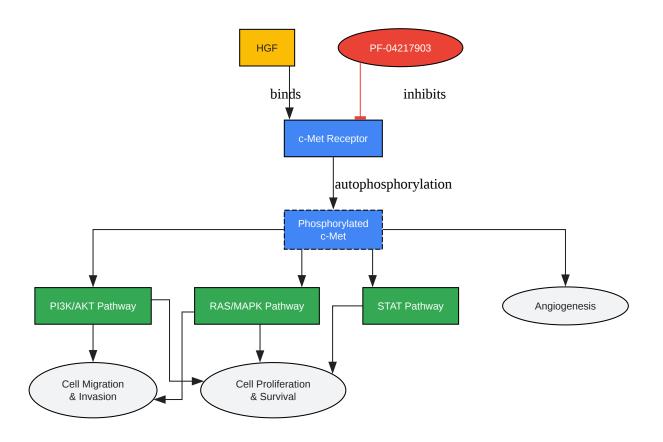
Table 2: In Vitro Anti-Angiogenic Activity of PF-04217903

Cell Line	Assay Type	IC50 (nM)
HUVEC	c-Met Phosphorylation	4.6[3]
HUVEC	Cell Survival	12[3][4]
HUVEC	Apoptosis Induction	7[4]
HUVEC	Matrigel Invasion	27[4]

Signaling Pathway



The following diagram illustrates the mechanism of action of **PF-04217903** in inhibiting the c-Met signaling pathway.



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Caption: **PF-04217903** inhibits HGF-induced c-Met autophosphorylation.

Experimental Protocols Cellular c-Met Phosphorylation ELISA

This protocol is designed to quantify the inhibition of HGF-induced c-Met phosphorylation in a cellular context.





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Caption: Workflow for the cellular c-Met phosphorylation ELISA.

Materials:

- A549 cells (or other suitable cell line with endogenous c-Met)
- 96-well cell culture plates
- Growth medium (e.g., RPMI + 10% FBS)
- Serum-free medium with 0.04% BSA
- PF-04217903
- Hepatocyte Growth Factor (HGF)
- Hanks' Balanced Salt Solution (HBSS)
- Sodium orthovanadate (Na3VO4)
- · Cell lysis buffer
- c-Met specific capture antibody
- Phospho-tyrosine specific detection antibody
- ELISA plate reader

Procedure:



- Seed A549 cells in 96-well plates and culture overnight in growth medium.
- Replace the growth medium with serum-free medium containing 0.04% BSA.[6]
- Prepare serial dilutions of **PF-04217903** in serum-free medium and add to the wells.
- Incubate the plates at 37°C for 1 hour.[5][6]
- Add HGF to a final concentration of 40 ng/mL to stimulate c-Met phosphorylation.
- Incubate for an additional 20 minutes at 37°C.[6]
- Wash the cells once with HBSS supplemented with 1 mM Na3VO4.[6]
- Lyse the cells using a suitable lysis buffer to generate protein lysates.[6]
- Perform the ELISA according to the manufacturer's instructions, using a c-Met specific capture antibody and a phospho-tyrosine specific detection antibody.[6]
- Read the absorbance on a plate reader and calculate the IC50 values.

Cell Proliferation Assay

This assay assesses the effect of **PF-04217903** on the proliferation of cancer cell lines.

Materials:

- GTL-16, NCI-H1993, or other MET-amplified cancer cell lines
- 96-well cell culture plates
- Growth medium
- PF-04217903
- MTT or Resazurin reagent
- Coulter counter or plate reader



Procedure:

- Seed cells at a low density in 96-well plates.[5]
- · Allow cells to adhere overnight.
- Treat the cells with various concentrations of PF-04217903. For some cell lines like U87MG, SW620, and HT29, co-treatment with 20 ng/mL HGF may be required to stimulate proliferation.[5]
- Incubate the plates for 4 days.[6]
- Assess cell proliferation by either:
 - Counting: Using a Coulter counter to determine the cell number in each well.[6]
 - Metabolic Assay: Using MTT or resazurin-based assays and measuring the absorbance/fluorescence. Assays are typically conducted 72 hours after treatment.[5]
- Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay

This protocol describes the detection of apoptosis induction by **PF-04217903**.

Materials:

- GTL-16 cells
- · 96-well plates
- Serum-free media
- PF-04217903
- ssDNA Apoptosis ELISA Kit (or other suitable apoptosis detection kit)

Procedure:



- Seed GTL-16 cells in 96-well plates at a density of 40,000 cells per well.[4]
- Add designated concentrations of PF-04217903 or vehicle in serum-free media.[4]
- Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.[4][5]
- Detect apoptosis using the ssDNA Apoptosis ELISA Kit according to the manufacturer's instructions.[4][5]
- Quantify the ssDNA content as a percentage of the control cells.[5]

Cell Migration and Invasion Assay

This assay evaluates the effect of **PF-04217903** on the migratory and invasive potential of cancer cells.

Materials:

- NCI-H441 cells (or other suitable cell line)
- · Transwell inserts with or without Matrigel coating
- HGF
- PF-04217903
- Real-time cell analysis system (e.g., ACEA CIM-Plate) or manual counting method

Procedure:

- Seed NCI-H441 cells in the upper chamber of a Transwell insert. For invasion assays, the insert should be pre-coated with Matrigel.
- Add media containing HGF (e.g., 25 ng/mL) as a chemoattractant to the lower chamber.[5]
- Treat the cells in the upper chamber with different concentrations of **PF-04217903**.
- Monitor cell migration and invasion over 48 hours. This can be done in real-time using an
 electronic sensor system or by fixing, staining, and counting the cells that have migrated to



the lower surface of the insert.[5]

• Quantify the inhibition of migration and invasion relative to the vehicle-treated control.

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